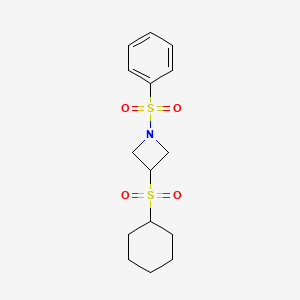

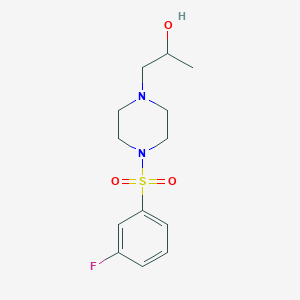

3-(Cyclohexylsulfonyl)-1-(phenylsulfonyl)azetidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(Cyclohexylsulfonyl)-1-(phenylsulfonyl)azetidine” is a synthetic azetidine derivative . It has been discovered through whole cell screening and has shown to kill Mycobacterium tuberculosis (Mtb) through allosteric inhibition of tryptophan synthase (TrpAB) . It binds at the TrpAB a–b-subunit interface and affects multiple steps in the enzyme’s overall reaction resulting in bactericidal activity .

Molecular Structure Analysis

Azetidines are four-membered rings containing a nitrogen atom . They are building blocks for polyamines by anionic and cationic ring-opening polymerization . They can produce polyamines with various structures (i.e. branched vs. linear) and degrees of control .Chemical Reactions Analysis

The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines . Azetidine and oxetane sulfinate salts undergo smooth coupling reactions thereby providing an expedient route for the introduction of these four-membered heterocycles into indoles .Physical And Chemical Properties Analysis

Azetidines are ring-strained nitrogen-containing monomers . Despite the difficulties associated with controlling the polymerization of these monomers, the resulting polymers have many important applications .Applications De Recherche Scientifique

Biosynthesis of Natural Products

Azetidine is a four-membered polar heterocycle including a basic secondary amine, and is characterized by its high ring-strain energy, strong molecular rigidity, and satisfactory stability . This makes azetidine a challenging but interesting candidate for the biosynthesis of natural products. The biosynthetic mechanisms of naturally occurring azetidines are still being explored .

Medicinal Chemistry

Azetidines continue to draw significant interest in medicinal chemistry, as small, polar, and non-planar motifs . They can be used in the synthesis of various pharmaceutical compounds .

Synthesis of Ester Isosteres

Azetidines can be used in the synthesis of oxetane and azetidine ethers as ester isosteres . The tertiary benzylic alcohols of the 4-membered rings are selectively activated using Brønsted acid catalysis and reacted with simple alcohols to form the ethers and maintain the oxetane ring intact .

Chemical Stability Studies

Oxetane ethers demonstrate excellent chemical stability across a range of conditions and an improved stability vis-à-vis analogous esters under basic and reducing conditions . This makes azetidine a valuable compound in stability studies.

Mécanisme D'action

Target of Action

Azetidines are known to be building blocks for polyamines , which play crucial roles in various biological processes, including cell growth and differentiation, gene regulation, and protein synthesis.

Mode of Action

Azetidines are known to undergo anionic and cationic ring-opening polymerization . This process allows the compound to interact with its targets, potentially leading to changes in their function or activity.

Biochemical Pathways

The polymerization of azetidines can lead to the production of polyamines , which are involved in various biochemical pathways, including those related to cell growth and differentiation, gene regulation, and protein synthesis.

Result of Action

Given that azetidines are precursors to polyamines , it is plausible that the compound could influence cellular processes such as cell growth and differentiation, gene regulation, and protein synthesis.

Orientations Futures

Azetidines have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection . The future of azetidine research lies in overcoming the challenges associated with their synthesis and expanding their applications .

Propriétés

IUPAC Name |

1-(benzenesulfonyl)-3-cyclohexylsulfonylazetidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4S2/c17-21(18,13-7-3-1-4-8-13)15-11-16(12-15)22(19,20)14-9-5-2-6-10-14/h2,5-6,9-10,13,15H,1,3-4,7-8,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSRGVEDRDPXARH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Cyclohexylsulfonyl)-1-(phenylsulfonyl)azetidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclohex-3-ene-1-carboxamide](/img/structure/B2950619.png)

![7-benzoyl-5-[(2-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2950620.png)

![6-[4-[(7-Fluoro-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2950625.png)

![Methylethyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yloxy]acetate](/img/structure/B2950627.png)

![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2950631.png)

![5-Chloro-2-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B2950632.png)